4-(Dimethylamino)-3-methylbenzaldehyde
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Overview
Description
4-(Dimethylamino)-3-methylbenzaldehyde is an organic compound that features both an aldehyde and a dimethylamino group attached to a benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. It is often used in the preparation of Schiff bases and other derivatives due to its reactive aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with methylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-(Dimethylamino)-3-methylbenzoic acid.
Reduction: 4-(Dimethylamino)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)-3-methylbenzaldehyde has a wide range of applications in scientific research:
Biology: It is employed in the preparation of fluorescent dyes and probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-methylbenzaldehyde primarily involves its reactive aldehyde group, which can form Schiff bases with amines. This reaction is crucial in various biochemical and industrial processes. The dimethylamino group also contributes to the compound’s reactivity by acting as an electron-donating group, which can influence the compound’s behavior in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the methyl group on the benzene ring.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-(Dimethylamino)benzyl alcohol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
4-(Dimethylamino)-3-methylbenzaldehyde is unique due to the presence of both a dimethylamino group and a methyl group on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(dimethylamino)-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONFRKFJPYULD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371221 |
Source
|
Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-69-7 |
Source
|
Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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